molecular formula C23H24N2O2S B350188 1-Benzhydryl-4-(phenylsulfonyl)piperazine CAS No. 312282-48-7

1-Benzhydryl-4-(phenylsulfonyl)piperazine

Cat. No. B350188
CAS RN: 312282-48-7
M. Wt: 392.5g/mol
InChI Key: OCDSUQYYFNWFDM-UHFFFAOYSA-N
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Description

“1-Benzhydryl-4-(phenylsulfonyl)piperazine” is a chemical compound that has been studied in various research contexts . It is a derivative of 1-benzhydrylpiperazine .


Synthesis Analysis

The compound can be synthesized by the nucleophilic substitution of 1-benzhydrylpiperazine with 4-chlorophenylsulfonyl chloride . Another method involves the nucleophilic substitution of 1-benzhydrylpiperazine with benzenesulfonyl chloride .


Molecular Structure Analysis

The molecular structure of “this compound” has been investigated using X-ray crystallography . The piperazine ring is in a chair conformation. The geometry around the S atom is a distorted tetrahedron .

Scientific Research Applications

Cancer Research

1-Benzhydryl-4-(phenylsulfonyl)piperazine derivatives have shown promise in cancer research. A study synthesized several derivatives and tested their efficacy in inhibiting the proliferation of MDA-MB-231 breast cancer cells. One derivative, in particular, demonstrated significant inhibitory activity (Kumar et al., 2007).

Molecular Structure Analysis

The molecular structure of this compound has been extensively studied. One study involved synthesizing the compound and confirming its structure through X-ray crystallography, revealing a chair conformation of the piperazine ring and a distorted tetrahedral configuration around the sulfonyl moiety (Kumar et al., 2007).

Antimicrobial Research

This compound derivatives have also been explored for their antimicrobial properties. A range of hydrazones of this compound showed in vitro antibacterial and antifungal activities against various pathogens (Yung et al., 1971).

Metabolic Study

The metabolic processing of this compound, specifically Lu AA21004, a novel antidepressant, has been studied. This research identified the enzymes involved in its in vitro oxidative metabolism, providing insights into its pharmacokinetics (Hvenegaard et al., 2012).

Tumor Growth and Angiogenesis Inhibition

This compound derivatives were also evaluated for their ability to inhibit tumor growth and angiogenesis in mouse models. One of the derivatives showed significant tumor inhibitory and anti-angiogenic effects (Kumar et al., 2008).

Antibacterial Activity Study

Another study synthesized novel 1-Benzhydryl-piperazine sulfonamide and carboxamide derivatives, evaluating their antimicrobial activities. Several compounds exhibited potent antimicrobial activities compared to standard drugs (Kumar et al., 2008).

properties

IUPAC Name

1-(benzenesulfonyl)-4-benzhydrylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2S/c26-28(27,22-14-8-3-9-15-22)25-18-16-24(17-19-25)23(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-15,23H,16-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDSUQYYFNWFDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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